molecular formula C18H17FN4O B2745968 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 879733-59-2

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B2745968
CAS No.: 879733-59-2
M. Wt: 324.359
InChI Key: BPKNORLSLOWIBQ-UHFFFAOYSA-N
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Description

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an indazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(2-fluorophenyl)piperazine, which is then reacted with 1H-indazole-3-carboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole is unique due to its specific combination of a fluorophenyl group, piperazine ring, and indazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKNORLSLOWIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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